Methyl 4-bromo-6-hydroxypyridine-2-carboxylate Methyl 4-bromo-6-hydroxypyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1806984-30-4
VCID: VC17730106
InChI: InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10)
SMILES:
Molecular Formula: C7H6BrNO3
Molecular Weight: 232.03 g/mol

Methyl 4-bromo-6-hydroxypyridine-2-carboxylate

CAS No.: 1806984-30-4

Cat. No.: VC17730106

Molecular Formula: C7H6BrNO3

Molecular Weight: 232.03 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-6-hydroxypyridine-2-carboxylate - 1806984-30-4

Specification

CAS No. 1806984-30-4
Molecular Formula C7H6BrNO3
Molecular Weight 232.03 g/mol
IUPAC Name methyl 4-bromo-6-oxo-1H-pyridine-2-carboxylate
Standard InChI InChI=1S/C7H6BrNO3/c1-12-7(11)5-2-4(8)3-6(10)9-5/h2-3H,1H3,(H,9,10)
Standard InChI Key DYSABYBQWJRFRG-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=CC(=O)N1)Br

Introduction

Structural Features

  • Molecular Formula: C7H6BrNO3C_7H_6BrNO_3

  • Molecular Weight: Approximately 232.03 g/mol

  • Functional Groups:

    • Bromine substituent at position 4

    • Hydroxyl group at position 6

    • Carboxylate ester group at position 2

Chemical Reactivity

The bromine and hydroxyl groups on the pyridine ring make this compound highly reactive in substitution, oxidation, and reduction reactions:

  • Substitution Reactions: Bromine can be replaced by nucleophiles using reagents like sodium azide.

  • Oxidation/Reduction: The hydroxyl group can be oxidized or reduced to modify the compound's functionality.

Synthetic Pathways

The synthesis of methyl 4-bromo-6-hydroxypyridine-2-carboxylate typically involves:

  • Starting with pyridine derivatives.

  • Bromination to introduce the bromine atom selectively at position 4.

  • Hydroxylation at position 6 using oxidizing agents such as potassium permanganate.

  • Esterification to form the carboxylate group.

Industrial Production

In industrial settings, continuous flow processes are employed to enhance efficiency and yield. These methods minimize side reactions and improve scalability.

Enzyme Inhibition

Methyl 4-bromo-6-hydroxypyridine-2-carboxylate has been identified as a potential enzyme inhibitor:

  • It interacts effectively with biological targets due to its functional groups.

  • Studies suggest it may modulate enzyme functions in pathways related to vitamin B6 metabolism.

Pharmaceutical Research

The compound is being explored for its potential in drug development due to its structural similarity to bioactive molecules:

  • Possible use in designing enzyme inhibitors.

  • Applications in anti-inflammatory drug formulations.

Chemical Research

Its reactivity makes it a valuable intermediate in organic synthesis for creating more complex molecules.

Comparison with Related Compounds

Compound NameSimilarity IndexUnique Features
Methyl 4-bromo-3-hydroxypyridine-2-carboxylate0.91Hydroxyl group at a different position
Methyl 6-bromo-2-pyridinecarboxylate0.85Lacks the hydroxyl group
Methyl 4-bromo-3-hydroxybenzoate0.80Contains a benzene ring instead of a pyridine ring
Methyl 4-bromo-3-hydroxyquinoline-2-carboxylate0.78Contains a quinoline structure

The specific positioning of the bromine and hydroxyl groups in methyl 4-bromo-6-hydroxypyridine-2-carboxylate imparts unique properties that distinguish it from these structurally similar compounds.

Research Findings

Recent studies have focused on:

  • Interaction studies showing stable complexes with metal ions due to the bromine and hydroxyl groups.

  • Docking studies suggesting potential binding affinity for specific enzymatic targets.

  • Exploration of its role in metabolic pathways, particularly those involving pyridoxal phosphate (vitamin B6).

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